4-Chloro-6-iodo-2-(trifluoromethyl)quinoline
CAS No.: 887350-57-4
Cat. No.: VC3198208
Molecular Formula: C10H4ClF3IN
Molecular Weight: 357.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 887350-57-4 |
|---|---|
| Molecular Formula | C10H4ClF3IN |
| Molecular Weight | 357.5 g/mol |
| IUPAC Name | 4-chloro-6-iodo-2-(trifluoromethyl)quinoline |
| Standard InChI | InChI=1S/C10H4ClF3IN/c11-7-4-9(10(12,13)14)16-8-2-1-5(15)3-6(7)8/h1-4H |
| Standard InChI Key | FWWIGMZXSVMVEZ-UHFFFAOYSA-N |
| SMILES | C1=CC2=C(C=C1I)C(=CC(=N2)C(F)(F)F)Cl |
| Canonical SMILES | C1=CC2=C(C=C1I)C(=CC(=N2)C(F)(F)F)Cl |
Introduction
Chemical Structure and Properties
4-Chloro-6-iodo-2-(trifluoromethyl)quinoline belongs to the broader family of quinoline derivatives, which are nitrogen-containing heterocyclic compounds. The quinoline backbone consists of a benzene ring fused with a pyridine ring, creating a bicyclic structure. The compound is characterized by the CAS number 887350-57-4 and has the molecular formula C₁₀H₄ClF₃IN . The molecular weight of this compound is approximately 357.5 g/mol, similar to its structural isomers.
The presence of three different substituents—chlorine, iodine, and trifluoromethyl—attached to specific positions on the quinoline ring confers unique physical and chemical properties to this compound. The trifluoromethyl group at position 2 significantly influences the electron distribution within the molecule, while the halogen atoms (chlorine and iodine) contribute to its reactivity profile and potential binding interactions with biological targets.
Physical and Chemical Characteristics
| Property | Value or Description |
|---|---|
| Molecular Formula | C₁₀H₄ClF₃IN |
| Molecular Weight | 357.5 g/mol |
| Physical State | Solid (at standard conditions) |
| Structural Features | Quinoline backbone with Cl at position 4, I at position 6, CF₃ at position 2 |
| Solubility | Limited solubility in water; more soluble in organic solvents |
| Electron-withdrawing Groups | Trifluoromethyl and halogens create electron-poor regions |
The trifluoromethyl group is particularly notable for its strong electron-withdrawing properties, which can affect the electronic distribution across the quinoline ring system. This electronic effect, combined with the presence of the halogen substituents, creates a unique reactivity profile that distinguishes this compound from other quinoline derivatives.
| Purification Method | Applicability | Advantages |
|---|---|---|
| Column Chromatography | High | Effective separation from reaction byproducts |
| Recrystallization | Moderate | Yields high-purity crystals |
| Preparative HPLC | High | Precise separation of closely related compounds |
| Sublimation | Limited | Applicable for thermally stable compounds |
Following synthesis, characterization of 4-Chloro-6-iodo-2-(trifluoromethyl)quinoline typically involves spectroscopic techniques including nuclear magnetic resonance (NMR), mass spectrometry, and infrared spectroscopy to confirm the structure and purity of the compound.
| Application Category | Potential Role | Mechanism |
|---|---|---|
| Herbicides | Growth regulation | Disruption of plant-specific metabolic pathways |
| Fungicides | Protection against fungi | Interference with fungal cell processes |
| Pesticides | Insect control | Targeting insect-specific neurological systems |
The combination of chlorine, iodine, and trifluoromethyl substituents creates a unique chemical profile that may be effective against specific agricultural pests or pathogens .
Materials Science
Functionalized quinolines have applications in materials science as components in specialized materials:
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Fluorescent materials – The quinoline core can contribute to fluorescent properties useful in sensing applications.
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Coordination complexes – The nitrogen atom and substituents can participate in metal coordination.
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Functional coatings – The unique electronic properties may be useful in specialized surface treatments .
Structure-Activity Relationships
The biological and chemical activities of 4-Chloro-6-iodo-2-(trifluoromethyl)quinoline are significantly influenced by its structural features. Understanding the structure-activity relationships helps predict potential applications and guide future research.
Influence of Substituent Positions
The specific positioning of substituents on the quinoline ring creates unique electronic and steric effects:
Comparison with Structural Isomers
| Compound | Structural Difference | Potential Impact on Activity |
|---|---|---|
| 4-Chloro-6-iodo-2-(trifluoromethyl)quinoline | CF₃ at position 2 | May affect nitrogen basicity and binding profile |
| 4-Chloro-6-iodo-8-(trifluoromethyl)quinoline | CF₃ at position 8 | Different electronic distribution, potentially altered binding properties |
| 4-Chloro-3-iodo-6-(trifluoromethyl)quinoline | Iodine at position 3, CF₃ at position 6 | Significantly different steric and electronic properties |
Different positions of the same substituents can lead to dramatically different biological activities and chemical properties, making the exact structural arrangement in 4-Chloro-6-iodo-2-(trifluoromethyl)quinoline particularly important for its specific properties.
| Probe Type | Potential Application | Advantage of This Compound |
|---|---|---|
| Fluorescent Probes | Cellular imaging | Quinoline core can contribute to fluorescence |
| Affinity Probes | Target identification | Unique binding profile due to specific substituent pattern |
| Photoaffinity Labels | Covalent binding to targets | Iodine can participate in photochemical reactions |
These applications leverage the unique chemical properties conferred by the specific arrangement of substituents in the molecule.
Synthesis Optimization and Scale-up
For 4-Chloro-6-iodo-2-(trifluoromethyl)quinoline to reach its full potential in various applications, optimization of synthesis methods is essential. Key considerations include:
Reaction Efficiency
Optimized reaction conditions, including temperature and pressure control, are essential in industrial production to ensure high yields and purity of the final product. Development of catalytic methods could potentially improve the efficiency of key transformation steps.
Green Chemistry Approaches
Sustainable synthesis methods for 4-Chloro-6-iodo-2-(trifluoromethyl)quinoline represent an important research direction:
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Reduction of hazardous reagents and solvents
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Development of catalytic processes to replace stoichiometric reagents
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Exploration of biocatalytic methods for selective functionalization
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Continuous flow chemistry approaches for improved efficiency and safety
These approaches align with modern trends in chemical synthesis and could make the production of this compound more environmentally friendly and economically viable.
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